molecular formula C22H22ClN5O2S B2708047 N-[(2-chlorophenyl)methyl]-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 852145-01-8

N-[(2-chlorophenyl)methyl]-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2708047
CAS No.: 852145-01-8
M. Wt: 455.96
InChI Key: QJYZQZOPOZEHBC-UHFFFAOYSA-N
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Description

This compound is a triazole-containing acetamide derivative featuring a 1H-indol-3-yl moiety and a 2-methoxyethyl substituent on the triazole ring.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2S/c1-30-11-10-28-21(17-13-24-19-9-5-3-7-16(17)19)26-27-22(28)31-14-20(29)25-12-15-6-2-4-8-18(15)23/h2-9,13,24H,10-12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYZQZOPOZEHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2-chlorophenyl)methyl]-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the indole and triazole rings, followed by their functionalization and coupling to form the final compound. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods would scale up these reactions, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Triazole Substituents : The target compound’s 2-methoxyethyl group (electron-donating) contrasts with bulkier aryl groups (e.g., 4-methylsulfanylbenzyl in ) or simpler alkyl chains (e.g., methyl in ). This may enhance solubility compared to phenyl-substituted analogs .

Indole Modifications : Unlike indole-sulfonamide hybrids (e.g., compound 37 in ), the target retains the indole’s free NH group, which is critical for hydrogen bonding in receptor interactions.

Acetamide Tail : The 2-chlorophenylmethyl group is conserved in multiple analogs (), suggesting its role in hydrophobic binding or metabolic stability.

Biological Activity

N-[(2-chlorophenyl)methyl]-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article reviews its biological activity based on existing research findings, including case studies and relevant data.

Chemical Structure and Properties

The compound features a triazole ring, an indole moiety, and a chlorophenyl group, which contribute to its biological properties. Its molecular formula is C23H21ClN4OSC_{23}H_{21}ClN_4OS and it possesses several functional groups that may interact with biological systems.

PropertyValue
Molecular FormulaC23H21ClN4OS
Molar Mass444.95 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of indole and triazole have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Indole Derivative Activity

A study published in Journal of Medicinal Chemistry demonstrated that a related indole-triazole compound inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The study reported an IC50 value of 12 µM for the compound's anticancer activity against MCF-7 cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has shown that triazole derivatives often display activity against a range of bacterial strains and fungi.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus 32 µg/mL
Escherichia coli 64 µg/mL
Candida albicans 16 µg/mL

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : The triazole moiety may interfere with enzyme functions critical for cell survival.
  • DNA Interaction : The compound may bind to DNA or RNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.

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